

I. "Antibacterial Agent 40" from Patent WO2015159265A1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibacterial agent 40*

Cat. No.: *B13907610*

[Get Quote](#)

A compound referred to as "**Antibacterial agent 40**" has been extracted from patent WO2015159265A1, where it is also denoted as compound C.[\[1\]](#)[\[2\]](#) However, publicly available scientific literature and databases accessible through the search do not provide specific details on its chemical structure, spectrum of antimicrobial activity, or mechanism of action. Without access to the full patent documentation, a detailed technical summary is not possible.

II. Fluorinated Aldimine Compound 40

In research focused on the development of novel fluorinated imines and hydrazones as potential antibacterial drugs, a specific fluorinated aldimine is referred to as compound 40. This compound is characterized by the presence of an electron-withdrawing group.[\[3\]](#)

Spectrum of Activity

The study notes that compounds in this series with electron-donating groups (compounds 41, 42, 44–47, and 49) were generally more active than those with electron-withdrawing groups, such as compound 40 and others (43, 48).[\[3\]](#) The antibacterial screenings were performed against a panel of clinically relevant bacterial strains, including *Escherichia coli* ATCC 25922, *Pseudomonas aeruginosa* ATCC 2853, and *Klebsiella pneumoniae* ATCC 11298, with ciprofloxacin used as a broad-spectrum control.[\[3\]](#) Specific minimum inhibitory concentration (MIC) values for compound 40 are not provided in the available excerpts.

Experimental Protocols

- Agar Streak Dilution Assay: The MICs of the synthesized fluorinated aldimines were determined using the agar streak dilution method.[\[3\]](#) This is a standard microbiological technique for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism on a solid medium.

III. Melittin: A Model Antibacterial Agent

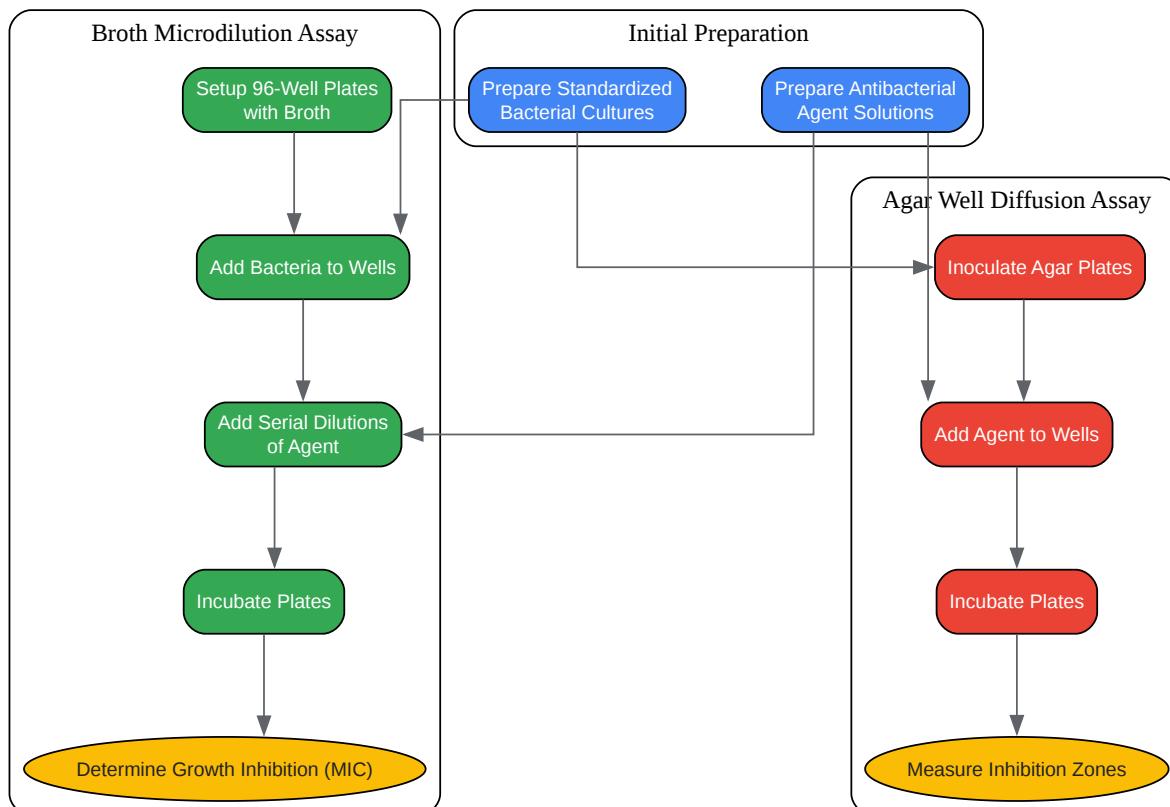
A study on recombinant melittin (rMET) refers to it as a model antibacterial agent, citing reference[\[4\]](#).[\[5\]](#) It is crucial to note that this does not mean melittin is "**Antibacterial agent 40**," but rather that the cited source discusses its antibacterial properties. The study provides substantial data on the activity of rMET.

The primary mechanism of action for melittin is the disruption and destruction of bacterial cell membranes.[\[5\]](#)

Data Presentation: Antibacterial Activity of Recombinant Melittin (rMET)

The antibacterial efficacy of rMET was evaluated against both Gram-positive and Gram-negative bacteria and compared with commercially synthesized melittin (cMET) and the antibiotic ampicillin. The results indicate a significantly higher activity of rMET against the tested Gram-positive strains compared to the Gram-negative strain.[\[5\]](#)

Organism	Agent	Concentration	Result	Assay Method
Escherichia coli JM109 (Gram-)	rMET	5 µg/mL	~52.5% growth inhibition	Broth Microdilution
cMET	5 µg/mL	~63% growth inhibition	Broth Microdilution	
Ampicillin	10 µg/mL	49.9% growth inhibition	Broth Microdilution	
Bacillus pumilus (Gram+)	rMET	5 µg/mL	97% growth inhibition	Broth Microdilution
cMET	5 µg/mL	100% growth inhibition	Broth Microdilution	
Staphylococcus pasteuri (Gram+)	rMET	5 µg/mL	68.6% growth inhibition	Broth Microdilution
cMET	5 µg/mL	72.7% growth inhibition	Broth Microdilution	
E. coli JM109 (Gram-)	rMET	50 µg/mL (100 µL)	Smallest inhibition zone	Agar Well Diffusion
B. pumilus (Gram+)	rMET	50 µg/mL (100 µL)	Significantly larger inhibition zone	Agar Well Diffusion
S. pasteuri (Gram+)	rMET	50 µg/mL (100 µL)	Larger zone than E. coli	Agar Well Diffusion


Data sourced from a study on recombinant melittin expression and purification.[\[5\]](#)

Experimental Protocols

- Oxford Cup (Agar Well Diffusion) Experiment:
 - Bacterial test strains (E. coli JM109, B. pumilus, S. pasteuri) were cultured to a standard turbidity.

- The bacterial suspension was used to inoculate the surface of an agar plate.
- A sterile cylinder (Oxford cup) or a well was placed on the agar surface.
- A 100 μ L volume of a 50 μ g/mL solution of purified rMET was added to the cup/well.
- The plate was incubated under appropriate conditions.
- Antibacterial activity was quantified by measuring the diameter of the zone of growth inhibition around the cup/well.[\[5\]](#)
- 96-Well Microplate Growth Inhibition Assay (Broth Microdilution):
 - The assay was performed in 96-well microplates containing Luria-Bertani (LB) broth.
 - Wells were inoculated with the respective bacterial strains.
 - Test agents (rMET, cMET, or ampicillin) were added to the wells at the specified final concentrations.
 - The microplates were incubated, and bacterial growth was monitored to determine the percentage of growth inhibition relative to untreated control wells.[\[5\]](#)

Mandatory Visualization

[Click to download full resolution via product page](#)

Workflow for antibacterial susceptibility testing.

IV. Other Contextual Mentions

The term "antibacterial agent" followed by the number 40 appears frequently in the literature as a form of citation. This does not refer to a specific agent named "**Antibacterial agent 40**."

Examples of substances discussed in this context include:

- Silver Nanoparticles (AgNPs): Described as a highly effective antibacterial agent with a multifaceted mechanism targeting cellular membranes, DNA, and proteins.[6][7][8]
- Hydrogen Peroxide (H₂O₂): Noted as an antibacterial agent present in the human intestine that can induce prophages.[9]
- Chlorhexidine Digluconate (CHD): A widely used topical antibacterial agent and surface disinfectant.[10]
- Calcium Enriched Mixture (CEM) Cement: A dental material with antibacterial properties used in endodontics.[11]
- Natural Product Extracts: Extracts from Galanthus fosteri and nanoemulsions of Caesalpinia decapetala seed oil are also mentioned in the context of being antibacterial agents, with citations to reference[4].[12]

In summary, "**Antibacterial agent 40**" is not a standardized name for a single compound. The information available pertains to several different molecules designated as compound "40" in specific studies or to various other substances discussed in papers where reference number 40 points to prior work on antibacterial agents. For a definitive technical guide, a more specific chemical identifier is necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biomaterials.org.in [biomaterials.org.in]

- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Activity of Green Synthesized Silver Nanoparticles Using *Lawsonia inermis* Against Common Pathogens from Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phage Therapy: Beyond Antibacterial Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ris.utwente.nl [ris.utwente.nl]
- 10. Current perspectives of bio-ceramic technology in endodontics: calcium enriched mixture cement - review of its composition, properties and applications [rde.ac]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [l. "Antibacterial Agent 40" from Patent WO2015159265A1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13907610#antibacterial-agent-40-spectrum-of-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com